phenyl(pyridin-2-yl)diazene;ruthenium(2+)
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Overview
Description
Phenyl(pyridin-2-yl)diazene;ruthenium(2+) is a complex compound that combines the properties of phenyl, pyridin-2-yl, and rutheniumThe ruthenium center in this compound is known for its ability to form stable complexes with various ligands, making it a versatile component in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(pyridin-2-yl)diazene;ruthenium(2+) typically involves the reaction of a ruthenium precursor with phenyl(pyridin-2-yl)diazene ligands. One common method involves the use of ruthenium(II) chloride as the starting material, which is reacted with the ligands in the presence of a suitable solvent such as methanol or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete complexation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl(pyridin-2-yl)diazene;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in the formation of new ruthenium complexes with different ligands .
Scientific Research Applications
Phenyl(pyridin-2-yl)diazene;ruthenium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research is ongoing to explore its use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of phenyl(pyridin-2-yl)diazene;ruthenium(2+) involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with various biological molecules, leading to changes in their structure and function. This coordination can disrupt cellular processes and induce cell death, making it a potential therapeutic agent . The compound’s photophysical properties also enable it to generate reactive oxygen species upon light activation, which can further enhance its anticancer activity .
Comparison with Similar Compounds
Phenyl(pyridin-2-yl)diazene;ruthenium(2+) can be compared with other ruthenium complexes such as:
Ruthenium(II)-2,2’-bipyridine complexes: These complexes also exhibit strong photophysical properties and are used in similar applications.
Ruthenium(II)-1,10-phenanthroline complexes: Known for their catalytic and anticancer properties.
Ruthenium-p-cymene complexes: These complexes have been studied for their cytotoxicity and catalytic transfer hydrogenation properties.
The uniqueness of phenyl(pyridin-2-yl)diazene;ruthenium(2+) lies in its specific ligand structure, which imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis and medicine .
Properties
CAS No. |
80697-53-6 |
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Molecular Formula |
C33H27N9Ru+2 |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
phenyl(pyridin-2-yl)diazene;ruthenium(2+) |
InChI |
InChI=1S/3C11H9N3.Ru/c3*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11;/h3*1-9H;/q;;;+2 |
InChI Key |
MLBKIEKZMRIFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=N2.C1=CC=C(C=C1)N=NC2=CC=CC=N2.C1=CC=C(C=C1)N=NC2=CC=CC=N2.[Ru+2] |
Origin of Product |
United States |
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